Cas no 113525-87-4 (Methyl 3-{(tert-Butoxy)carbonylamino}-2-hydroxypropanoate)
Methyl 3-{(tert-Butoxy)carbonylamino}-2-hydroxypropanoate Chemical and Physical Properties
Names and Identifiers
-
- Methyl N-Boc-3-amino-2-hydroxypropanoate
- 3-[[(1,1-dimethylethoxy)carbonyl]amino]-2-hydroxyPropanoic acid methyl ester
- Propanoic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-2-hydroxy-, methyl
- Propanoic acid,3-[[(1,1-dimethylethoxy)carbonyl]amino]-2-hydroxy-, methyl ester
- 3-tert-Butoxycarbonylamino-2-hydroxy-propionic acid methyl ester
- 113525-87-4
- MFCD30075813
- EN300-177936
- SY029922
- MethylN-Boc-3-amino-2-hydroxypropanoate
- CS-0309357
- methyl 3-{[(tert-butoxy)carbonyl]amino}-2-hydroxypropanoate
- NA-0260
- MFCD18447448
- Methyl 3-([(tert-butoxy)carbonyl]amino)-2-hydroxypropanoate
- Methyl 3-{[(t-butoxy)carbonyl]amino}-2-hydroxypropanoate
- SY262796
- AKOS015994453
- AC2983
- FT-0758104
- Propanoic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-2-hydroxy-, methyl ester
- A921669
- methyl 2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
- SCHEMBL14155384
- Methyl (S)-3-(Boc-amino)-2-hydroxypropanoate
- METHYL 3-[(TERT-BUTOXYCARBONYL)AMINO]-2-HYDROXYPROPANOATE
- DA-24499
- Methyl 3-{(tert-Butoxy)carbonylamino}-2-hydroxypropanoate
-
- MDL: MFCD18447448
- Inchi: 1S/C9H17NO5/c1-9(2,3)15-8(13)10-5-6(11)7(12)14-4/h6,11H,5H2,1-4H3,(H,10,13)
- InChI Key: DQTVOWNRRLNDEY-UHFFFAOYSA-N
- SMILES: O(C(NCC(C(=O)OC)O)=O)C(C)(C)C
Computed Properties
- Exact Mass: 219.111
- Monoisotopic Mass: 219.111
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 15
- Rotatable Bond Count: 7
- Complexity: 233
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 84.9A^2
- XLogP3: 0.2
Methyl 3-{(tert-Butoxy)carbonylamino}-2-hydroxypropanoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M294138-10mg |
Methyl 3-{[(tert-Butoxy)carbonyl]amino}-2-hydroxypropanoate |
113525-87-4 | 10mg |
$ 50.00 | 2022-06-02 | ||
| TRC | M294138-50mg |
Methyl 3-{[(tert-Butoxy)carbonyl]amino}-2-hydroxypropanoate |
113525-87-4 | 50mg |
$ 160.00 | 2022-06-02 | ||
| TRC | M294138-100mg |
Methyl 3-{[(tert-Butoxy)carbonyl]amino}-2-hydroxypropanoate |
113525-87-4 | 100mg |
$ 230.00 | 2022-06-02 | ||
| Apollo Scientific | OR471013-1g |
Methyl N-Boc-3-amino-2-hydroxypropanoate |
113525-87-4 | 1g |
£693.00 | 2024-07-21 | ||
| Ambeed | A365075-50mg |
Methyl N-Boc-3-amino-2-hydroxypropanoate |
113525-87-4 | 95+% | 50mg |
$104.0 | 2024-04-26 | |
| Ambeed | A365075-100mg |
Methyl N-Boc-3-amino-2-hydroxypropanoate |
113525-87-4 | 95+% | 100mg |
$171.0 | 2024-04-26 | |
| Ambeed | A365075-250mg |
Methyl N-Boc-3-amino-2-hydroxypropanoate |
113525-87-4 | 95+% | 250mg |
$252.0 | 2024-04-26 | |
| Ambeed | A365075-1g |
Methyl N-Boc-3-amino-2-hydroxypropanoate |
113525-87-4 | 95+% | 1g |
$504.0 | 2024-04-26 | |
| abcr | AB582699-100mg |
Methyl 3-{[(t-butoxy)carbonyl]amino}-2-hydroxypropanoate; . |
113525-87-4 | 100mg |
€481.50 | 2024-04-20 | ||
| abcr | AB582699-250mg |
Methyl 3-{[(t-butoxy)carbonyl]amino}-2-hydroxypropanoate; . |
113525-87-4 | 250mg |
€756.10 | 2024-04-20 |
Methyl 3-{(tert-Butoxy)carbonylamino}-2-hydroxypropanoate Suppliers
Methyl 3-{(tert-Butoxy)carbonylamino}-2-hydroxypropanoate Related Literature
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
Additional information on Methyl 3-{(tert-Butoxy)carbonylamino}-2-hydroxypropanoate
Methyl 3-{(tert-Butoxy)carbonylamino}-2-hydroxypropanoate (CAS No. 113525-87-4): A Comprehensive Overview
Methyl 3-{(tert-Butoxy)carbonylamino}-2-hydroxypropanoate, identified by its CAS number 113525-87-4, is a compound of significant interest in the field of pharmaceutical chemistry and biochemistry. This compound, featuring a complex structure that includes both hydroxyl and amide functionalities, has garnered attention for its potential applications in drug development and synthetic chemistry. The presence of a tert-butoxy group in its molecular framework contributes to its stability and reactivity, making it a valuable intermediate in various synthetic pathways.
The compound's structure is characterized by a propanoate backbone, which is modified by the addition of an amine group protected by a tert-butoxycarbonyl (Boc) moiety. This protection is crucial in pharmaceutical synthesis, as it prevents the amine from participating in unwanted reactions during the synthesis process. The hydroxyl group at the second carbon position adds another layer of reactivity, enabling further functionalization and modification. These features make Methyl 3-{(tert-Butoxy)carbonylamino}-2-hydroxypropanoate a versatile building block in the construction of more complex molecules.
In recent years, there has been growing interest in the development of novel compounds for therapeutic applications. Methyl 3-{(tert-Butoxy)carbonylamino}-2-hydroxypropanoate has been explored in several research studies due to its potential role as a precursor in the synthesis of bioactive molecules. Its ability to undergo various chemical transformations, such as deprotection under acidic or basic conditions, allows for the introduction of diverse functional groups, making it a valuable tool for medicinal chemists.
One of the most compelling aspects of this compound is its utility in peptide synthesis. The Boc-protected amine group provides a stable handle for solid-phase peptide synthesis (SPPS), a widely used technique for constructing peptides and proteins. Additionally, the hydroxyl group can be used to introduce other functionalities or to participate in glycosylation reactions, which are essential for the synthesis of glycopeptides and other complex biomolecules. These properties have made Methyl 3-{(tert-Butoxy)carbonylamino}-2-hydroxypropanoate a subject of interest in academic and industrial research.
The compound's reactivity also extends to its potential use as an intermediate in the synthesis of small molecule drugs. Researchers have investigated its role in the preparation of inhibitors targeting various biological pathways. For instance, derivatives of this compound have been explored as potential kinase inhibitors, which are critical in treating cancers and inflammatory diseases. The ability to modify both the hydroxyl and amine groups allows for fine-tuning the pharmacological properties of these derivatives, leading to compounds with enhanced efficacy and reduced side effects.
Recent advancements in synthetic methodologies have further highlighted the importance of Methyl 3-{(tert-Butoxy)carbonylamino}-2-hydroxypropanoate. Techniques such as flow chemistry and microwave-assisted synthesis have been employed to improve the efficiency and scalability of reactions involving this compound. These methods not only accelerate the synthesis process but also enhance yield and purity, making them attractive for industrial applications. The integration of these technologies with traditional organic synthesis has opened new avenues for exploring the potential of this compound.
The safety profile of Methyl 3-{(tert-Butoxy)carbonylamino}-2-hydroxypropanoate is another critical aspect that has been studied extensively. Extensive literature suggests that when handled under appropriate conditions, this compound exhibits low toxicity and minimal environmental impact. However, as with any chemical substance, proper handling procedures must be followed to ensure safety during storage, transportation, and use. This includes using appropriate personal protective equipment (PPE) and working in well-ventilated areas.
The future prospects for Methyl 3-{(tert-Butoxy)carbonylamino}-2-hydroxypropanoate are promising, with ongoing research focusing on expanding its applications in drug discovery and material science. As our understanding of biological systems continues to grow, new opportunities will arise for utilizing this compound in innovative ways. Whether it is through the development of novel therapeutics or advanced materials, Methyl 3-{(tert-Butoxy)carbonylamino}-2-hydroxypropanoate is poised to play a significant role in future scientific advancements.
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